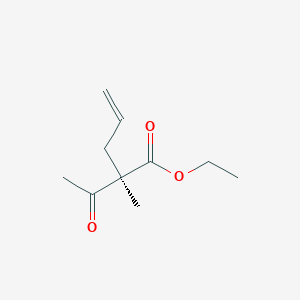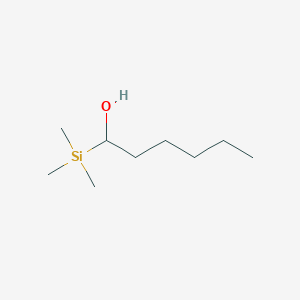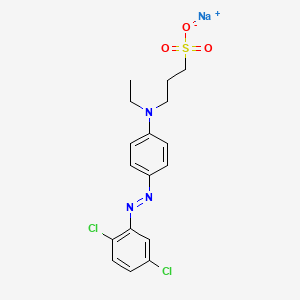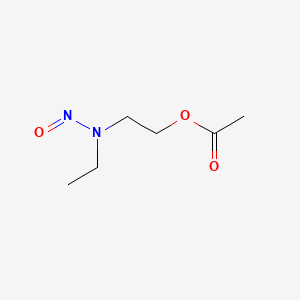
2-(Ethylnitrosoamino)ethanol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylnitrosoamino)ethanol acetate is an organic compound with the molecular formula C6H12N2O3 It is a derivative of ethanolamine, where the amino group is substituted with an ethylnitroso group, and the hydroxyl group is esterified with acetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylnitrosoamino)ethanol acetate typically involves the following steps:
N-Nitrosation: Ethanolamine is reacted with ethylnitrite in the presence of an acid catalyst to form 2-(Ethylnitrosoamino)ethanol.
Esterification: The resulting 2-(Ethylnitrosoamino)ethanol is then esterified with acetic anhydride or acetyl chloride under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for the N-nitrosation and esterification steps.
Purification: The crude product is purified using distillation and recrystallization techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylnitrosoamino)ethanol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The acetate group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various acylated derivatives.
Applications De Recherche Scientifique
2-(Ethylnitrosoamino)ethanol acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of 2-(Ethylnitrosoamino)ethanol acetate involves its interaction with cellular components:
Molecular Targets: The compound targets specific enzymes and receptors in cells, influencing their activity.
Pathways Involved: It affects pathways related to nitrosation and acetylation, leading to changes in cellular metabolism and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Ethylnitrosoamino)ethanol: The parent compound without the acetate group.
N-Nitroso-N-ethylurea: A structurally similar compound with different functional groups.
Ethanolamine derivatives: Compounds with similar ethanolamine backbones but different substituents.
Uniqueness
2-(Ethylnitrosoamino)ethanol acetate is unique due to its combination of nitroso and acetate groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
65986-78-9 |
|---|---|
Formule moléculaire |
C6H12N2O3 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2-[ethyl(nitroso)amino]ethyl acetate |
InChI |
InChI=1S/C6H12N2O3/c1-3-8(7-10)4-5-11-6(2)9/h3-5H2,1-2H3 |
Clé InChI |
AHCPBURQVNYRRC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCOC(=O)C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane](/img/structure/B14463310.png)




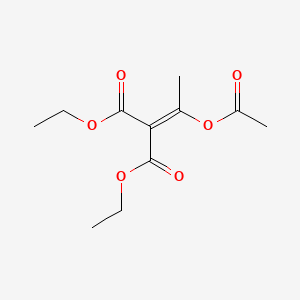
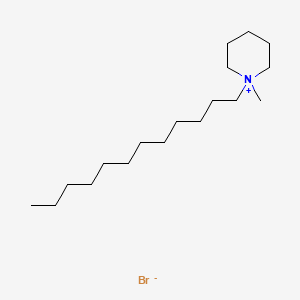

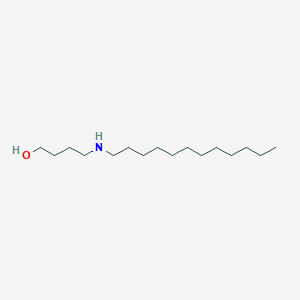
![2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14463361.png)
